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Mal-PEG5-CH2COOH

Bioconjugation chemistry Linker design Amide coupling

Mal-PEG5-CH2COOH (CAS 1286755-05-2; molecular formula C16H25NO9; MW 375.37 g/mol) is a monodisperse, non-cleavable heterobifunctional linker comprising a maleimide group for thiol-specific conjugation and a terminal acetic acid (–CH2COOH) moiety for amine coupling. It belongs to the Mal-PEGn-CH2COOH series, where 'n' specifies exactly five ethylene glycol repeat units, providing a defined, single-molecular-weight PEG spacer.

Molecular Formula C16H25NO9
Molecular Weight 375.37 g/mol
CAS No. 1286755-05-2
Cat. No. B1472932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG5-CH2COOH
CAS1286755-05-2
Molecular FormulaC16H25NO9
Molecular Weight375.37 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21)
InChIKeyONUOPHJDTQFOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG5-CH2COOH (CAS 1286755-05-2): A Defined-Length Maleimide-PEG-Acetic Acid Heterobifunctional Linker for ADC and PROTAC R&D


Mal-PEG5-CH2COOH (CAS 1286755-05-2; molecular formula C16H25NO9; MW 375.37 g/mol) is a monodisperse, non-cleavable heterobifunctional linker comprising a maleimide group for thiol-specific conjugation and a terminal acetic acid (–CH2COOH) moiety for amine coupling . It belongs to the Mal-PEGn-CH2COOH series, where 'n' specifies exactly five ethylene glycol repeat units, providing a defined, single-molecular-weight PEG spacer . This compound is structurally distinct from the more common Mal-PEGn-propionic acid (–CH2CH2COOH) series (e.g., CAS 1286755-26-7), a critical differentiator that affects conjugate geometry, hydrophilicity, and amide bond formation kinetics . It is supplied at ≥95% purity and widely cataloged as an ADC linker and a PEG-based PROTAC linker building block .

Why Mal-PEG5-CH2COOH Cannot Be Simply Interchanged with Its Closest PEG Linker Analogs


Generic substitution among maleimide-PEG-acid linkers without rigorous structural justification introduces measurable risks to conjugate performance. The Mal-PEGn-CH2COOH series is not interchangeable with the Mal-PEGn-propionic acid series: the one-carbon (–CH2–) difference in the acid terminus alters molecular weight by 14 Da, shifts the pKa of the carboxylic acid, and modifies the spatial relationship between the PEG spacer and the conjugation site, which can influence amide coupling efficiency and downstream conjugate geometry . Similarly, PEG unit count (n) is not a trivial parameter—published ADC studies demonstrate that PEG4, PEG8, and PEG12 linkers produce conjugates with divergent aggregation profiles, pharmacokinetics, and in vivo anti-tumor activity [1]. In the PROTAC domain, linker length has been shown to act as a binary switch for target degradation: certain PEG lengths permit GSPT1 degradation while others abolish it entirely [2]. Furthermore, replacing a monodisperse discrete PEG (Đ = 1) with a polydisperse PEG (Đ = 1.05–1.20) introduces batch-to-batch heterogeneity that undermines characterization, DAR control, and regulatory reproducibility . These differences are quantifiable and are elaborated in the evidence guide below.

Quantitative Differentiation Evidence: Mal-PEG5-CH2COOH vs. Closest Analogs


Structural Differentiator: Acetic Acid (–CH2COOH) vs. Propionic Acid (–CH2CH2COOH) Terminus Alters Molecular Weight, Hydrophilicity, and Conjugation Geometry

Mal-PEG5-CH2COOH (CAS 1286755-05-2) bears a terminal acetic acid group (–O–CH2–COOH), distinguishing it from the more common Mal-PEG5-propionic acid (CAS 1286755-26-7, also sold as 'Mal-PEG5-acid' or 'Mal-PEG5-COOH'), which bears a propionic acid terminus (–O–CH2–CH2–COOH). This single methylene difference produces a molecular weight of 375.37 Da for the acetic acid variant versus 389.40 Da for the propionic acid variant, a difference of 14.03 Da . The acetic acid terminus yields a LogP of -2.19 and a LogD (pH 7.4) of -5.17 as predicted by ACD/Labs . These values reflect the more compact acid moiety, which positions the carboxylate closer to the PEG backbone, potentially reducing conformational flexibility at the conjugation site. The terminal carboxylic acid in both variants reacts with primary amines via EDC or HATU activation to form stable amide bonds; however, the shorter –CH2COOH linker arm provides less spatial separation between the PEG chain and the conjugated amine, which can influence steric accessibility in crowded environments such as lysine-rich protein surfaces or densely functionalized nanoparticles [1].

Bioconjugation chemistry Linker design Amide coupling

PEG5 Spacer Length Offers an Intermediate Hydrophilicity–Compactness Balance: Evidence from ADC Aggregation and Pharmacokinetic Studies

PEG spacer length directly modulates ADC aggregation propensity, pharmacokinetic clearance, and in vivo efficacy. A controlled study using cleavable pendant-type PEG linkers at DAR8 with trastuzumab-MMAE demonstrated that increasing PEG chain length from 4 to 8 to 12 progressively decreased conjugate hydrophobicity (by HIC analysis) and reduced aggregate content in stability studies at 40°C [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs with PEG8 and PEG12 exhibited superior PK profiles compared to both PEG4-containing DAR8-ADCs and PEG-free DAR4-ADCs [1]. In vivo, DAR8-ADCs with PEG8 and PEG12 showed stronger anti-tumor activity, with the PEG12 variant also demonstrating higher tolerability (no weight loss) [1]. Importantly, a separate study using SMCC-DM1 with pendant PEG chains showed that a PEG length of approximately 26 units eliminated the need for organic co-solvent during conjugation, thereby reducing aggregation during manufacturing [2]. Extrapolating from these class-level findings, the PEG5 spacer in Mal-PEG5-CH2COOH (calculated extended contour length ≈ 17.5 Å, based on 5 ethylene oxide units × 3.5 Å/unit ) occupies an intermediate position: it provides greater hydrophilicity and aggregation resistance than shorter PEG1–PEG4 linkers while maintaining a more compact footprint than PEG8–PEG12 linkers, which may be preferable when minimal linker bulk is a design criterion. This intermediate length is corroborated by Thermo Fisher's SM(PEG)n crosslinker series, where PEG2 yields a spacer length of 17.6 Å and PEG24 yields 95.2 Å, establishing a linear relationship of approximately 3.5 Å per EO unit .

Antibody-drug conjugates PEG spacer optimization Drug-to-antibody ratio

Monodisperse Discrete PEG (Đ = 1) Enables Precise Characterization and Batch-to-Batch Reproducibility vs. Polydisperse PEGs (Đ > 1)

Mal-PEG5-CH2COOH is a monodisperse (discrete) PEG compound with exactly five ethylene glycol repeat units, a defined molecular formula (C16H25NO9), and a precise monoisotopic mass of 375.152924 Da . This contrasts with polydisperse PEG linkers, which are mixtures of chain lengths characterized by an average molecular weight and a dispersity index (Đ) that is inherently greater than 1.0. For polymer PEGs used in bioconjugation, Đ typically ranges from 1.05 to 1.20 [1]. Monodisperse PEGs have Đ = 1 by definition—they present as a single peak in mass spectrometry and HPLC, enabling unambiguous identity confirmation, purity assessment, and stoichiometric control in conjugation reactions . As noted in the dPEG® product literature, monodisperse PEGs avoid 'complications resulting from dispersity' and are typically prepared as single-molecular-weight compounds via stepwise organic synthesis rather than polymerization . For procurement, this means each batch of Mal-PEG5-CH2COOH can be characterized by a single HPLC retention time and a single MS peak, whereas polydisperse alternatives produce a distribution of species that complicates conjugate characterization and may introduce variability in the final drug-to-antibody ratio (DAR) or PROTAC stoichiometry. The practical consequence is that monodisperse linkers support the analytical rigor expected in lead optimization and early development, where structure–activity relationships depend on knowing the exact linker composition .

Quality control Batch reproducibility Regulatory characterization

Quantified Hydrophilicity: LogP = -2.19 and LogD (pH 7.4) = -5.17 Distinguish Mal-PEG5-CH2COOH from Minimally PEGylated Linkers

The hydrophilicity of Mal-PEG5-CH2COOH has been computationally characterized via the ACD/Labs Percepta platform, yielding a LogP of -2.19 and a LogD at physiological pH (7.4) of -5.17 . The strongly negative LogD reflects extensive ionization of the carboxylic acid group at pH 7.4 combined with the intrinsic hydrophilicity of the five-ethylene-glycol spacer, resulting in high aqueous solubility. This contrasts sharply with minimally PEGylated maleimide-acid linkers such as Mal-PEG1-acid (CAS 760952-64-5), which contains only one ethylene glycol unit and consequently possesses substantially lower aqueous solubility and reduced capacity to mask hydrophobic payloads . The PEG5 spacer provides five hydrogen-bond-accepting ether oxygens that coordinate water molecules, a feature directly correlated with the empirical observation that PEG linker length inversely correlates with ADC aggregation propensity in HIC and SEC analyses [1]. In the broader Mal-PEGn-CH2COOH series, increasing n predictably increases hydrophilicity: Mal-PEG4-CH2COOH (CAS 1286754-10-6, MW 345.35) has one fewer ether oxygen than the PEG5 variant, while Mal-PEG6-CH2COOH (CAS 518044-39-8, MW 419.42) has one additional ether oxygen . Procurement of Mal-PEG5-CH2COOH thus selects a specific, quantifiable hydrophilicity level—balanced between the lower solubility of shorter PEG linkers and the increasing molecular weight and cost of longer PEG linkers.

Aqueous solubility LogP LogD Hydrophilicity

PEG5 Spacer Length (~17.5 Å) Matches the Empirically Optimal Range for PROTAC Ternary Complex Formation Where Linker Length Acts as a Functional Switch

In PROTAC development, linker length is a critical determinant of ternary complex geometry and degradation efficiency. A recent study on Retro-2-based PROTACs demonstrated that GSPT1 degradation depends fundamentally on the length of the flexible PEG linker: among compounds 2 through 6 (varying PEG lengths), only those with specific linker lengths were permissive for degradation, with compound 2 (shortest PEG) achieving DC50 values of 0.87 μM (Western blot) and 0.43 μM (Lumit assay) with Dmax of 82%/74%, while compound 2bis showed DC50 of 0.43/0.31 μM and Dmax of 90%/96% [1]. Compounds with longer PEG linkers (compounds 4, 5, and 6) failed to induce measurable GSPT1 degradation (DC50 not determined), demonstrating that PEG linker length can act as a binary on/off switch for degradation activity rather than merely modulating potency [1]. The PEG5 spacer in Mal-PEG5-CH2COOH provides a calculated extended contour length of approximately 17.5 Å (5 units × 3.5 Å/EO unit), placing it within the empirically productive range for PROTAC linker lengths identified across multiple chemotypes. A review of PROTAC linker SARs found that PEG4, PEG6, and PEG8 have emerged as quasi-standard motifs in targeted protein degradation, with the optimal end-to-end distance spanning distances between ligase pocket and substrate groove that often exceed 3 nm . PEG5 represents a deliberate intermediate choice within this validated window, offering one additional ethylene glycol unit of conformational sampling compared to PEG4 while avoiding the entropic penalty and increased molecular weight of longer PEG6–PEG8 linkers .

PROTAC design Ternary complex Linker SAR Targeted protein degradation

Maleimide-Thiol Conjugation Specificity at pH 6.5–7.5 with Hydrolysis Half-Life of ~41.7 Hours at pH 7.2, 30°C

The maleimide group of Mal-PEG5-CH2COOH reacts specifically with thiol groups (cysteine residues, thiol-modified oligonucleotides) via Michael addition at pH 6.5–7.5 to form a stable thioether bond . Maleimide hydrolysis to maleamic acid—which is unreactive toward thiols—competes with conjugation at higher pH. N-ethylmaleimide, a model N-alkyl maleimide structurally analogous to the maleimide terminus in Mal-PEG5-CH2COOH, has a reported hydrolysis half-life of approximately 2500 minutes (41.7 hours) in 0.1 M phosphate buffer at pH 7.2 and 30°C [1]. This relatively slow hydrolysis rate at near-physiological pH provides a practical window for conjugation reactions. However, at pH > 7.5, hydrolysis accelerates significantly, and the maleimide ring-opening rate increases with hydroxide ion concentration [2]. This pH-dependent stability profile is common to all N-alkyl maleimide-PEG linkers (including Mal-PEG4-acid, Mal-PEG6-CH2COOH, and Mal-PEG5-propionic acid), meaning this property does not per se differentiate Mal-PEG5-CH2COOH from its in-class analogs. The differentiation lies in the procurement-level quality control of maleimide integrity: monodisperse Mal-PEG5-CH2COOH with ≥95% purity (and in some vendor lots ≥98% ) ensures that the maleimide functionality is fully intact at the time of use, whereas lower-purity or polydisperse preparations may contain variable amounts of ring-opened maleamic acid impurity that reduce effective conjugation stoichiometry.

Bioconjugation Maleimide chemistry Thiol-selective labeling

Procurement-Driven Application Scenarios for Mal-PEG5-CH2COOH Based on Quantitative Evidence


Synthesis of ADC Linker-Drug Constructs Requiring a Compact Acetic Acid Terminus for Sterically Constrained Lysine Conjugation

When designing ADC linker-payloads destined for conjugation to antibody lysine residues, the shorter –CH2COOH terminus of Mal-PEG5-CH2COOH (vs. the –CH2CH2COOH propionic acid analog) reduces the spatial offset between the PEG coil and the amide linkage, potentially minimizing steric clashes at crowded lysine sites and enabling higher DAR without triggering aggregation . The PEG5 spacer provides 5-fold greater hydrophilicity than minimal PEG1 linkers (LogD (pH 7.4) = -5.17 vs. significantly less negative values for shorter PEGs), which directly counteracts payload hydrophobicity and reduces the organic co-solvent volume required during conjugation, as demonstrated by the PEG-length-dependent solvent reduction in ADC manufacturing [1].

PROTAC Library Synthesis Where Monodisperse PEG5 Offers a Deliberate Intermediate Spacer Length Within the Validated PEG4–PEG8 Window

In PROTAC development, linker length is a critical determinant of ternary complex formation and degradation efficacy. The PEG5 spacer (~17.5 Å extended length) sits between the commonly used PEG4 (~14 Å) and PEG6 (~21 Å) motifs, offering an intermediate degree of conformational flexibility that has been shown in the Retro-2 PROTAC series to differentially permit or abolish GSPT1 degradation [2]. Mal-PEG5-CH2COOH's monodisperse nature (Đ = 1) ensures that every molecule in a PROTAC library batch contains exactly 5 ethylene glycol units, eliminating the confounding effects of linker length heterogeneity on structure–activity relationships .

Site-Specific Protein Labeling Requiring a Single-Molecular-Weight Thiol-to-Amine Crosslinker with Defined Spacer Geometry

For applications demanding precise knowledge of the distance between conjugated moieties—such as FRET pair attachment, spin-label positioning, or surface-immobilized biosensor construction—Mal-PEG5-CH2COOH provides a well-defined spacer with a calculated extended length of ~17.5 Å . The maleimide group reacts selectively with reduced cysteine thiols at pH 6.5–7.5, while the terminal acetic acid is activated by EDC or HATU for subsequent amine coupling, enabling a controlled two-step heterobifunctional conjugation strategy with predictable inter-moiety spacing [3].

Nanoparticle or Surface PEGylation Where Batch-to-Batch Reproducibility Is Required for Scale-Up

When functionalizing nanoparticles, biosensors, or chromatographic resins with maleimide-PEG-acid linkers, the use of a monodisperse compound with Đ = 1 ensures that surface grafting density calculations, ligand accessibility measurements, and quality control release assays are based on a single, defined molecular species rather than a distribution of chain lengths . This contrasts with polydisperse PEG reagents, where variable chain length contributes to surface heterogeneity, complicating quantitative structure–property relationship studies and regulatory filings [4]. The PEG5 acetic acid variant's intermediate spacer length balances surface passivation against steric hindrance of tethered ligands.

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